molecular formula C12H20O2 B1672493 Fenchyl acetate CAS No. 13851-11-1

Fenchyl acetate

Cat. No.: B1672493
CAS No.: 13851-11-1
M. Wt: 196.29 g/mol
InChI Key: JUWUWIGZUVEFQB-UHFFFAOYSA-N
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Description

Fenchyl acetate is an organic compound with the molecular formula C12H20O2. It is a colorless to pale yellow transparent liquid, known for its soft and sweet aroma reminiscent of fir trees. This compound is slightly soluble in water but soluble in oils, alcohols, and other organic solvents. This compound is primarily used in the preparation of fresh flavors such as vanilla, woody, and minty flavors, as well as in daily fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fenchyl acetate typically involves the esterification of fenchol with acetic acid. This process can be catalyzed by various acids such as sulfuric acid or hydrochloric acid. The reaction conditions usually require heating the mixture to facilitate the esterification process. this method often results in a long reaction time, incomplete reaction, and low esterification yield .

Industrial Production Methods: In industrial settings, this compound is synthesized from fenchol, acetic anhydride, and a catalyst. The typical ratio used is 1:0.73:0.08. The reaction is carried out at high temperatures, followed by cooling, alkalifying neutralization, washing, and fractionation through a vacuum rectification tower. This method yields a product with a purity greater than 97% .

Chemical Reactions Analysis

Types of Reactions: Fenchyl acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to fenchol and acetic acid.

    Oxidation: this compound can be oxidized to produce various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Hydrolysis: Fenchol and acetic acid.

    Oxidation: Various oxidation products depending on the specific conditions and reagents used.

Scientific Research Applications

Fenchyl acetate has several applications in scientific research, including:

Comparison with Similar Compounds

Fenchyl acetate can be compared with other similar compounds such as:

    Fenchol: The alcohol precursor to this compound, with a similar aroma but different chemical properties.

    Fenchone: Another related compound with a camphor-like aroma.

    Terpineol: A compound with a similar structure and aroma profile but different chemical properties.

Uniqueness: this compound is unique due to its specific ester structure, which imparts a distinct aroma and flavor profile. Its applications in the fragrance and flavor industry, as well as its potential biological activities, set it apart from other similar compounds .

Properties

IUPAC Name

(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-8(13)14-10-11(2,3)9-5-6-12(10,4)7-9/h9-10H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWUWIGZUVEFQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C2CCC1(C2)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047197
Record name 3,3-Dimethyl-8,9-dinorbornan-2-yl acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless mobile liquid; Mild, sweet, fir oil type aroma
Record name 1,3,3-Trimethyl-2-norbornanyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1398/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name 1,3,3-Trimethyl-2-norbornanyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1398/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.973-0.979
Record name 1,3,3-Trimethyl-2-norbornanyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1398/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

13851-11-1, 4057-31-2
Record name Fenchyl acetate
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Record name Bicyclo(2.2.1)heptan-2-ol, 1,3,3-trimethyl-, acetate, endo-
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Record name Fenchyl acetate
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Record name Fenchyl acetate
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Record name Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-, 2-acetate
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Record name 3,3-Dimethyl-8,9-dinorbornan-2-yl acetate
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Record name (1R,2R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl acetate
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Record name 3,3-dimethyl-8,9-dinorbornan-2-yl acetate
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Record name FENCHYL ACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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